Copper 3,5,5-trimethylhexanoate

Catalog No.
S13318380
CAS No.
35206-70-3
M.F
C18H34CuO4
M. Wt
378.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper 3,5,5-trimethylhexanoate

CAS Number

35206-70-3

Product Name

Copper 3,5,5-trimethylhexanoate

IUPAC Name

copper;3,5,5-trimethylhexanoate

Molecular Formula

C18H34CuO4

Molecular Weight

378.0 g/mol

InChI

InChI=1S/2C9H18O2.Cu/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2

InChI Key

KLKMXKACEROVRH-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cu+2]

Copper 3,5,5-trimethylhexanoate is an organometallic compound formed by the coordination of copper ions with 3,5,5-trimethylhexanoic acid. This compound is characterized by its unique branched structure, which enhances its solubility and reactivity. It typically appears as a blue or green solid, indicative of the presence of copper ions. The compound is notable for its applications in various industrial processes, particularly in the synthesis of polymers and as a catalyst in organic reactions.

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  • Kinetic Studies: Research on its decomposition kinetics indicates that environmental factors such as temperature and pressure significantly affect its behavior during reactions.
  • The synthesis of Copper 3,5,5-trimethylhexanoate can be achieved through several methods:

    • Direct Reaction: Copper salts can be reacted with 3,5,5-trimethylhexanoic acid under controlled temperature and pressure conditions.
    • Oxidation of Alcohols: The precursor alcohol (3,5,5-trimethylhexanol) can be oxidized to form the corresponding acid, which is then reacted with copper salts .
    • Complexation: The formation of the complex can also occur by mixing copper(II) salts with the acid in a solvent under reflux conditions.

    These methods ensure high yields and purity of the final product.

    Unique FeaturesCopper(II) acetateSimple saltCatalyst in organic reactionsMore soluble than Copper 3,5,5-trimethylhexanoateCobalt 3,5-dimethylhexanoateOrganometallicCatalysts for polymerizationHigher thermal stabilityZinc 3-ethylhexanoateOrganometallicAdditive in lubricantsLower toxicity compared to copper compounds

    Copper 3,5,5-trimethylhexanoate stands out due to its branched structure that enhances solubility and reactivity compared to simpler metal carboxylates.

    Studies have shown that Copper 3,5,5-trimethylhexanoate interacts with various metal ions and organic compounds. These interactions can influence its stability and reactivity. For example:

    • Thermal Stability: The presence of certain metal ions can enhance or reduce the thermal stability of the compound during processing or application

      Hydrogen Bond Acceptor Count

      4

      Exact Mass

      377.175307 g/mol

      Monoisotopic Mass

      377.175307 g/mol

      Heavy Atom Count

      23

    General Manufacturing Information

    Hexanoic acid, 3,5,5-trimethyl-, copper(2+) salt (2:1): INACTIVE

    Dates

    Last modified: 08-10-2024

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